

1-(2-Hydroxyethyl)benzimidazole molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)benzimidazole

Cat. No.: B1330224

[Get Quote](#)

An In-depth Technical Guide to 1-(2-Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and spectral data of **1-(2-Hydroxyethyl)benzimidazole**. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the fundamental characteristics of this heterocyclic compound. All quantitative data is presented in structured tables for ease of reference and comparison.

Molecular Structure and Identification

1-(2-Hydroxyethyl)benzimidazole, a derivative of benzimidazole, is characterized by a hydroxyethyl group attached to one of the nitrogen atoms of the benzimidazole ring.

IUPAC Name: 2-(1H-Benzimidazol-1-yl)ethan-1-ol[1][2]

Synonyms: **1-(2-hydroxyethyl)benzimidazole**, 2-(benzimidazol-1-yl)ethanol, 1H-Benzimidazole-1-ethanol[1]

Molecular Formula: C₉H₁₀N₂O[1][2]

CAS Number: 6340-03-0[\[1\]](#)[\[2\]](#)

The molecular structure of **1-(2-Hydroxyethyl)benzimidazole** is depicted in the following diagram:

Caption: Molecular Structure of **1-(2-Hydroxyethyl)benzimidazole**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(2-Hydroxyethyl)benzimidazole** is provided in the table below.

Property	Value	Reference
Molecular Weight	162.19 g/mol	[1] [2]
Appearance	Light yellow to brown solid	[3]
Melting Point	152-154 °C	[3] [4]
Boiling Point	428.6 ± 28.0 °C (Predicted)	[3] [4]
Density	1.293 g/cm ³ (Predicted)	[3]
pKa	11.79 ± 0.10 (Predicted)	[3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of **1-(2-Hydroxyethyl)benzimidazole**.

Infrared (IR) Spectroscopy

The IR spectrum of **1-(2-Hydroxyethyl)benzimidazole** exhibits characteristic absorption bands corresponding to its functional groups. While a detailed spectrum is not provided, typical vibrational frequencies for the key functional groups are expected.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H Stretch (Alcohol)	3200-3600 (broad)
N-H Stretch (Imidazole)	Not present due to substitution at N-1
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-3000
C=N Stretch (Imidazole)	~1620
C=C Stretch (Aromatic)	1450-1600
C-O Stretch (Alcohol)	1050-1260

Note: The above table is based on general spectroscopic principles and not on specific experimental data from the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data were not available in the initial search. However, a predicted NMR analysis would suggest the following proton and carbon environments.

Predicted ¹H NMR Chemical Shifts:

- Aromatic Protons (4H): δ 7.2-7.8 ppm
- Imidazole Proton (1H): δ ~8.0 ppm
- -CH₂-N- (2H): δ ~4.3 ppm
- -CH₂-OH (2H): δ ~3.8 ppm
- -OH (1H): Variable, dependent on solvent and concentration

Predicted ¹³C NMR Chemical Shifts:

- Aromatic & Imidazole Carbons: δ 110-155 ppm
- -CH₂-N-: δ ~50 ppm

- -CH₂-OH: δ ~60 ppm

Note: These are predicted values and require experimental verification.

Mass Spectrometry

The electron ionization mass spectrum of benzimidazole derivatives typically shows a prominent molecular ion peak.^[5] For **1-(2-Hydroxyethyl)benzimidazole** (C₉H₁₀N₂O), the molecular ion peak (M⁺) would be observed at m/z 162.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of **1-(2-Hydroxyethyl)benzimidazole** were not explicitly found in the provided search results. However, a general synthetic approach for similar benzimidazole derivatives involves the condensation reaction between o-phenylenediamine and a suitable carboxylic acid or aldehyde.^[6] For the synthesis of **1-(2-Hydroxyethyl)benzimidazole**, a plausible route would be the reaction of o-phenylenediamine with 3-hydroxypropanoic acid or a related derivative, or the alkylation of benzimidazole with 2-chloroethanol.

A generalized workflow for a potential synthesis is outlined below:

Generalized Synthesis Workflow

Starting Materials

o-Phenylenediamine

**3-Hydroxypropanoic Acid Derivative
or 2-Haloethanol**

Reaction and Work-up

Purification

Characterization

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **1-(2-Hydroxyethyl)benzimidazole**.

Conclusion

This technical guide has summarized the core molecular and physicochemical properties of **1-(2-Hydroxyethyl)benzimidazole** based on currently available public data. While fundamental identifying information is well-documented, a significant opportunity exists for further research to publish detailed experimental protocols and comprehensive spectroscopic data. Such information would be invaluable to the scientific community, particularly those in medicinal

chemistry and drug development, to facilitate further investigation and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Hydroxyethyl)benzimidazole | C9H10N2O | CID 228131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 2-(2-Hydroxyethyl)benzimidazole | 4857-01-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(2-Hydroxyethyl)benzimidazole molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330224#1-2-hydroxyethyl-benzimidazole-molecular-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com